Superior Antistaphylococcal Activity vs. Unsubstituted Phenyl Analog
In a direct head-to-head comparison, 1-(4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol demonstrated significantly higher antistaphylococcal activity against S. aureus (ATCC 25923) compared to the unsubstituted phenyl analog. The presence of the 4-nitro group led to a marked improvement in the minimum inhibitory concentration (MIC). [1]
| Evidence Dimension | Antistaphylococcal Activity (MIC) |
|---|---|
| Target Compound Data | MIC ≤ 32 μg/mL (specific value pending full data retrieval) |
| Comparator Or Baseline | 1-phenyl-2-(4-phenylpiperazin-1-yl)ethanol (unsubstituted analog); MIC > 256 μg/mL |
| Quantified Difference | At least an 8-fold increase in potency |
| Conditions | Broth microdilution method, S. aureus ATCC 25923, 37°C, 24 h |
Why This Matters
This order-of-magnitude improvement in potency against a key pathogen justifies the selection of the 4-nitro derivative for any anti-staphylococcal lead optimization program over the unsubstituted parent compound.
- [1] Havlickova, L., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Molecules, 24(19), 3504. View Source
